molecular formula C20H16N4O4 B10999583 4-hydroxy-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]quinoline-3-carboxamide

4-hydroxy-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B10999583
M. Wt: 376.4 g/mol
InChI Key: KUHIOMHPMRBGQJ-UHFFFAOYSA-N
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Description

4-hydroxy-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline and quinoxaline derivatives.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]quinoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction might yield more saturated derivatives.

Scientific Research Applications

4-hydroxy-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]quinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]quinoline-3-carboxamide involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis . The compound may also interact with enzymes like topoisomerase and protein kinases, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]quinoline-3-carboxamide is unique due to its dual quinoline and quinoxaline structure, which allows it to interact with a broader range of molecular targets and exhibit diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H16N4O4/c25-17-12-5-1-2-6-14(12)22-11-13(17)18(26)21-9-10-24-16-8-4-3-7-15(16)23-19(27)20(24)28/h1-8,11H,9-10H2,(H,21,26)(H,22,25)(H,23,27)

InChI Key

KUHIOMHPMRBGQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

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